2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the benzodiazepine core with benzyl chloride in the presence of a base to form the benzyloxy derivative.
Formation of the Imino Group: The benzyloxy derivative is then reacted with an appropriate amine to introduce the imino group.
Acylation: The final step involves the acylation of the imino derivative with an acyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core is known to enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. The presence of additional functional groups may modulate its binding affinity and specificity, resulting in unique pharmacological profiles.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Another benzodiazepine with a similar core structure but different functional groups.
Clonazepam: Known for its anticonvulsant properties, sharing the benzodiazepine core.
Uniqueness
2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
305366-97-6 |
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Molecular Formula |
C33H30N4O4 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
2-(2,4-dioxo-5-phenyl-3-phenylmethoxyimino-1,5-benzodiazepin-1-yl)-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C33H30N4O4/c1-24(2)36(26-16-8-4-9-17-26)30(38)22-35-28-20-12-13-21-29(28)37(27-18-10-5-11-19-27)33(40)31(32(35)39)34-41-23-25-14-6-3-7-15-25/h3-21,24H,22-23H2,1-2H3 |
InChI Key |
VWWXVLKJZZWAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(=NOCC4=CC=CC=C4)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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